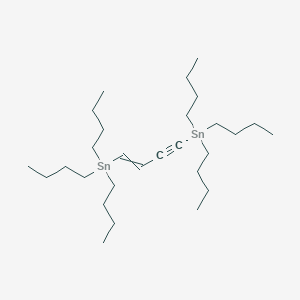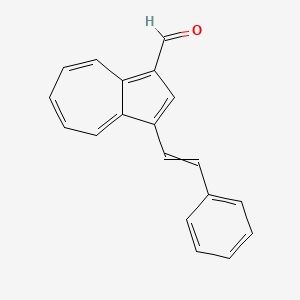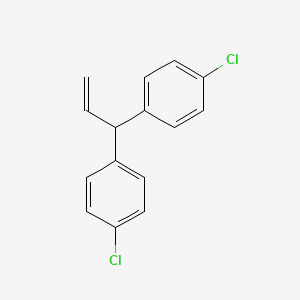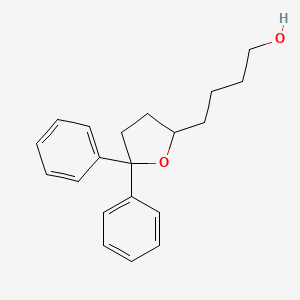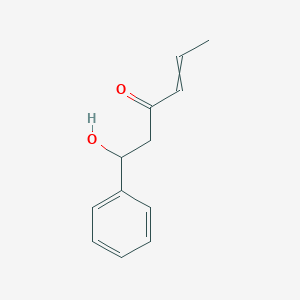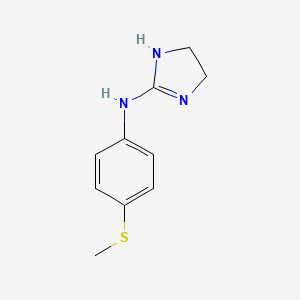
1,2-Bis((4-fluorophenyl)thio)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis((4-fluorophenyl)thio)ethane is an organic compound with the molecular formula C14H12F2S2 It is characterized by the presence of two 4-fluorophenyl groups attached to a central ethane backbone through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis((4-fluorophenyl)thio)ethane can be synthesized through a multi-step process involving the reaction of 4-fluorothiophenol with 1,2-dibromoethane. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Fluorothiophenol+1,2-Dibromoethane→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((4-fluorophenyl)thio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis((4-fluorophenyl)thio)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis((4-fluorophenyl)thio)ethane involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and sulfur groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((4-chlorophenyl)thio)ethane
- 1,2-Bis((4-bromophenyl)thio)ethane
- 1,2-Bis((4-methylphenyl)thio)ethane
Uniqueness
1,2-Bis((4-fluorophenyl)thio)ethane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The fluorine atoms enhance the compound’s stability and may improve its biological activity compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C14H12F2S2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)sulfanylethylsulfanyl]benzene |
InChI |
InChI=1S/C14H12F2S2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 |
InChI Key |
PGCLNDGNJYYXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCSC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
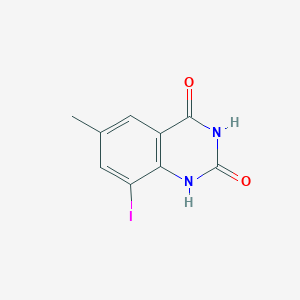

![Cyclohexanone, 3,3'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B12529496.png)
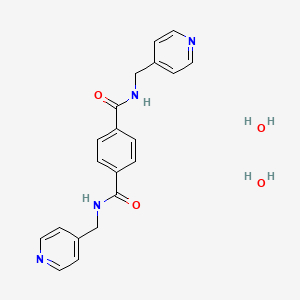
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12529526.png)
